Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at the 1-position and a 2-aminopyridine moiety at the 3-position. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. The 2-aminopyridine fragment contributes to hydrogen-bonding capabilities and π-stacking interactions, making the compound relevant in medicinal chemistry for targeting enzymes or receptors .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-11(9-17)10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) |
InChI Key |
YBUIXAYOOXBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate typically involves:
- Construction of the pyrrolidine ring bearing the tert-butyl carbamate protecting group.
- Installation of the 2-aminopyridin-4-yl substituent via cross-coupling or nucleophilic substitution.
- Use of coupling reagents such as EDCI for amide bond formation.
- Catalytic hydrogenation or reduction steps for functional group transformations.
Reported Synthetic Procedures
Coupling of Pyrrolidine Derivative with 2-Aminopyridine
One approach involves the reaction of a Boc-protected pyrrolidine intermediate with a 2-aminopyridin-4-yl halide or boronic acid derivative under palladium-catalyzed cross-coupling conditions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling can be employed using Pd catalysts and appropriate ligands such as Xantphos or Pd(dppf)Cl2. Base additives like sodium tert-butoxide or cesium carbonate facilitate the reaction in solvents such as toluene or dioxane at elevated temperatures (80–110 °C) under inert atmosphere (N2) for 12 hours or more. The crude reaction mixture is typically purified by preparative HPLC or column chromatography to isolate the desired product.
Amide Bond Formation Using EDCI
In some methods, the 2-aminopyridin-4-yl moiety is introduced via amide bond formation. The Boc-protected pyrrolidine amine is reacted with a carboxylic acid derivative of the aminopyridine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in pyridine or other suitable solvents at room temperature for 12 hours. The reaction mixture is then worked up by aqueous extraction and organic solvent washing, followed by drying and purification.
Reduction and Protection Steps
Reduction steps involving catalytic hydrogenation (e.g., using 10% Pd/C or Raney nickel under hydrogen atmosphere) are used to convert nitro precursors to amino derivatives. Protection of amines with tert-butyl carbamate groups (Boc protection) is commonly done using di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine or DMAP catalysis. These steps ensure the stability of the amine functionalities during subsequent synthetic transformations.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, Et3N, THF, reflux | Boc-protected pyrrolidine intermediate |
| 2 | Cross-coupling (Suzuki/Buchwald) | Pd catalyst (Pd(dppf)Cl2 or Pd2(dba)3), base (NaOtBu, Cs2CO3), ligand (Xantphos), toluene/dioxane, 80–110 °C, N2, 12 h | Coupling of pyrrolidine and aminopyridine moieties |
| 3 | Amide bond formation | EDCI, pyridine, 25 °C, 12 h | Amide-linked intermediate |
| 4 | Catalytic hydrogenation | 10% Pd/C or Raney Ni, H2 atmosphere, RT, 4–16 h | Reduction of nitro groups to amines |
| 5 | Purification | Preparative HPLC or silica gel chromatography | Pure this compound |
Comprehensive Research Findings
Reaction Yields and Purity
- The Boc protection step typically proceeds with high yields (>90%) and provides stable intermediates for further reactions.
- Cross-coupling reactions under optimized conditions yield the target compound in moderate to good yields (50–80%), depending on the substrate and catalyst system.
- Catalytic hydrogenation for nitro group reduction achieves high conversion rates (>90%) with minimal side reactions.
- Purification by preparative HPLC or chromatography ensures high purity (>95%) of the final compound.
Challenges and Optimization
- Steric hindrance around the pyrrolidine ring can affect coupling efficiency; choice of ligand and catalyst is critical.
- The stability of the 2-aminopyridin-4-yl group under reaction conditions requires careful control of temperature and atmosphere.
- Use of mild reducing agents and controlled hydrogenation conditions prevents over-reduction or decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipid solubility compared to unsubstituted pyrrolidines. Hydroxymethyl or amino groups (e.g., ) improve aqueous solubility.
- Stability : Electron-withdrawing groups (e.g., nitro in ) may reduce hydrolytic stability of the carbamate, whereas electron-donating groups (e.g., methoxy in ) could enhance it.
Biological Activity
Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 1417789-46-8
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.08 | Induction of apoptosis |
| A549 | 3.0 | Inhibition of proliferation |
| HCT116 | 1.68 | CDK9 inhibition |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of caspase activation, indicating that it promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle and thereby inhibiting their proliferation .
- Inhibition of Key Enzymes : It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition contributes to its anticancer effects by disrupting the normal cell cycle progression .
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Study on MCF-7 Cells : A significant study demonstrated that this compound exhibited an IC50 value of 5.08 µM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in breast cancer treatment .
- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups, indicating its effectiveness in vivo .
- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between the compound and various biological targets, supporting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for achieving high yield and purity of tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and tert-butyl-protected intermediates. Key steps include:
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-aminopyridin-4-yl moiety .
- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect amines, requiring acidic conditions (e.g., TFA) for removal .
- Reaction optimization : Control temperature (e.g., 90°C for coupling), inert atmosphere (N₂), and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane and confirm purity via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions on the pyrrolidine and pyridine rings. H-N HMBC can verify the 2-aminopyridine linkage .
- Mass spectrometry (MS) : High-resolution ESI-MS or HRMS provides exact mass confirmation, critical for distinguishing regioisomers .
- FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
- Elemental analysis : Validate C, H, N composition to rule out solvent residues .
Advanced Research Questions
Q. How can computational and crystallographic tools resolve contradictions in reported stereochemical outcomes for derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to unambiguously assign stereochemistry. Mercury software can visualize packing patterns and hydrogen-bonding networks to explain stability differences .
- DFT calculations : Compare theoretical and experimental NMR chemical shifts to validate proposed stereoisomers .
- Database mining : Cross-reference the Cambridge Structural Database (CSD) for similar pyrrolidine derivatives to identify common stereochemical trends .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify intermediates (e.g., palladacycles in cross-coupling) .
- Isotope labeling : Use N-labeled 2-aminopyridine to track regioselectivity in substitution reactions .
- DFT-based transition-state analysis : Model electron density maps to explain why the tert-butyl group sterically directs coupling to the pyrrolidine’s 3-position .
Q. How can researchers design experiments to probe this compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (kₐ, k_d) for structure-activity relationship (SAR) studies .
- Fluorescence polarization assays : Label the compound with a fluorophore (e.g., FITC) to screen for competitive binding against known inhibitors .
- Cryo-EM/X-ray co-crystallization : Determine 3D binding poses in enzyme active sites, leveraging the Boc group’s solubility for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
